Cas no 600-20-4 (N-(3-methylbutan-2-ylidene)hydroxylamine)

N-(3-methylbutan-2-ylidene)hydroxylamine 化学的及び物理的性質
名前と識別子
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- (2E)-3-methylbutan-2-one oxime
- (NE)-N-(3-methylbutan-2-ylidene)hydroxylamine
- 3-methyl-2-butanone oxime
- CTK1F3853
- i-propyl malonic half ester
- isopropyl
- iso-propyl malonate
- iso-propyl malonic acid
- isopropyl methyl chetone oxime
- isopropyl methyl ketoxime
- Isopropylmethylketonoxim
- methoxyacetic acid isopropyl ester
- methoxy-acetic acid isopropyl ester
- Methoxyessigsaeureisopropylester
- Methyl isopropyl ketone oxime
- monoisopropyl malonate
- mono-isopropyl malonate
- Propanedioic acid, mono(1-methylethyl) ester
- CS-0247812
- EN300-37401
- (E)-3-Methylbutan-2-one oxime
- CS-0356602
- 10341-62-5
- NSC145995
- N-(3-methylbutan-2-ylidene)hydroxylamine
- (2Z)-3-methylbutan-2-one oxime
- 600-20-4
- NSC-145995
-
- インチ: InChI=1S/C5H11NO/c1-4(2)5(3)6-7/h4,7H,1-3H3/b6-5+
- InChIKey: HZCRFUPEBRNAAI-AATRIKPKSA-N
- SMILES: CC(C)C(=NO)C
計算された属性
- 精确分子量: 101.08413
- 同位素质量: 101.084
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 7
- 回転可能化学結合数: 1
- 複雑さ: 76.1
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.6A^2
- XLogP3: 1.2
じっけんとくせい
- 密度みつど: 0.9
- Boiling Point: 158°C at 760 mmHg
- フラッシュポイント: 71.4°C
- Refractive Index: 1.43
- PSA: 32.59
- LogP: 1.49250
N-(3-methylbutan-2-ylidene)hydroxylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37401-0.5g |
N-(3-methylbutan-2-ylidene)hydroxylamine |
600-20-4 | 95% | 0.5g |
$175.0 | 2023-02-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1318482-250mg |
n-(3-Methylbutan-2-ylidene)hydroxylamine |
600-20-4 | 98% | 250mg |
¥2484.00 | 2024-05-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1318482-2.5g |
n-(3-Methylbutan-2-ylidene)hydroxylamine |
600-20-4 | 98% | 2.5g |
¥12670.00 | 2024-05-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1318482-50mg |
n-(3-Methylbutan-2-ylidene)hydroxylamine |
600-20-4 | 98% | 50mg |
¥1382.00 | 2024-05-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1318482-100mg |
n-(3-Methylbutan-2-ylidene)hydroxylamine |
600-20-4 | 98% | 100mg |
¥1544.00 | 2024-05-07 | |
Enamine | EN300-37401-0.1g |
N-(3-methylbutan-2-ylidene)hydroxylamine |
600-20-4 | 95% | 0.1g |
$66.0 | 2023-02-10 | |
Enamine | EN300-37401-0.05g |
N-(3-methylbutan-2-ylidene)hydroxylamine |
600-20-4 | 95% | 0.05g |
$64.0 | 2023-02-10 | |
A2B Chem LLC | BG25965-500mg |
2-Butanone, 3-methyl-, oxime |
600-20-4 | 95% | 500mg |
$220.00 | 2024-04-19 | |
A2B Chem LLC | BG25965-10g |
2-Butanone, 3-methyl-, oxime |
600-20-4 | 95% | 10g |
$1194.00 | 2024-04-19 | |
1PlusChem | 1P01X5SD-250mg |
2-Butanone, 3-methyl-, oxime |
600-20-4 | 95% | 250mg |
$171.00 | 2024-04-22 |
N-(3-methylbutan-2-ylidene)hydroxylamine 関連文献
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1. 293. Adsorption at the surface of solutions. Part I. The surface composition of water–alcohol solutionsJ. A. V. Butler,A. Wightman J. Chem. Soc. 1932 2089
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2. Complexes of tri-(2-pyridyl)amine. Part I. Complexes with cobalt(II), nickel(II), and copper(II) perchloratesWilliam R. McWhinnie,George C. Kulasingam,John C. Draper J. Chem. Soc. A 1966 1199
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3. Structure and spectra of a series of eight-co-ordinate complexes of lanthanoids(III) with diethyldithiocarbamate of general formula Na[Ln(Et2NCS2)4](Ln = La to Yb, except Pm)Mario Ciampolini,Nicoletta Nardi,Paolo Colamarino,Pierluigi Orioli J. Chem. Soc. Dalton Trans. 1977 379
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4. A structural and isotopic NO2 – exchange rate comparison of trans-[Co(ao–H–ao)(NO2)2] and cis-[Co(Hao)2(NO2)2]NO3Don E. Murray,Elmer O. Schlemper,Sutatip Siripaisarnpipat,R. Kent Murmann – exchange rate comparison of trans-[Co(ao–H–ao)(NO2)2] and cis-[Co(Hao)2(NO2)2]NO3. Don E. Murray Elmer O. Schlemper Sutatip Siripaisarnpipat R. Kent Murmann J. Chem. Soc. Dalton Trans. 1986 1759
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5. CLXXIII.—The influence of groups and associated rings on the stability of certain heterocyclic systems. Part II. The substituted succinimidesSarbbani Sahay Guha Sircar J. Chem. Soc. 1927 1252
N-(3-methylbutan-2-ylidene)hydroxylamineに関する追加情報
Comprehensive Analysis of N-(3-methylbutan-2-ylidene)hydroxylamine (CAS No. 600-20-4): Properties, Applications, and Industry Trends
N-(3-methylbutan-2-ylidene)hydroxylamine (CAS 600-20-4) is a specialized organic compound gaining attention in pharmaceutical intermediates and agrochemical research. With the molecular formula C5H11NO, this hydroxylamine derivative exhibits unique reactivity patterns due to its imine (-C=N-) and hydroxylamine (-NHOH) functional groups. Recent studies highlight its role as a versatile building block in synthesizing nitrogen-containing heterocycles, addressing growing demand for sustainable synthetic methodologies.
The compound's structural features enable diverse applications, particularly in asymmetric catalysis and chiral auxiliary development. Researchers increasingly explore its potential in green chemistry applications, aligning with global trends toward eco-friendly production processes. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%), making it valuable for precision chemical synthesis. Industry reports indicate rising interest in 600-20-4 as alternative to traditional amine reagents in pharmaceutical API manufacturing.
Emerging applications of N-(3-methylbutan-2-ylidene)hydroxylamine include its use in flavor and fragrance formulations, where its controlled decomposition yields distinctive organoleptic profiles. The compound's stability under controlled storage conditions (recommended 2-8°C in inert atmosphere) ensures consistent performance in industrial applications. Recent patent literature describes innovative uses in polymer crosslinking agents and corrosion inhibitors, expanding its commercial relevance beyond traditional chemical domains.
Quality control protocols for CAS 600-20-4 emphasize rigorous spectroscopic characterization and chromatographic purity assessment. The compound's structure-activity relationships are being actively investigated through computational chemistry approaches, including DFT calculations and molecular docking studies. These advancements support its growing adoption in medicinal chemistry programs targeting selective enzyme modulation.
Market analysis reveals increasing demand for N-(3-methylbutan-2-ylidene)hydroxylamine in Asia-Pacific research centers, particularly for crop protection agent development. The compound's regioselective reactivity makes it valuable for constructing complex molecular architectures with improved bioavailability characteristics. Technical bulletins recommend handling under standard laboratory conditions with appropriate personal protective equipment, following established chemical safety protocols.
Recent synthetic innovations have improved large-scale production methods for CAS 600-20-4, achieving better atom economy and reduced environmental impact. The compound's mechanistic studies in various reaction media contribute to fundamental understanding of nitrogen transfer processes. These developments position 600-20-4 as increasingly important in industrial chemistry and material science applications.
Ongoing research explores the stereochemical implications of N-(3-methylbutan-2-ylidene)hydroxylamine in asymmetric synthesis, with promising results in chiral resolution techniques. The compound's thermal stability profile makes it suitable for high-temperature applications in specialty chemical manufacturing. Analytical method development continues to enhance detection sensitivity for trace impurity identification in commercial batches.
The regulatory status of CAS 600-20-4 remains favorable in major markets, with comprehensive toxicological assessments confirming its safe handling profile when used as directed. Industry collaborations are investigating its potential in renewable energy applications, particularly in fuel additive formulations. These multidisciplinary applications demonstrate the compound's versatility across emerging technology sectors.
Future prospects for N-(3-methylbutan-2-ylidene)hydroxylamine include expanded use in bioconjugation chemistry and diagnostic reagent development. The compound's electronic properties are being evaluated for potential organic semiconductor applications, reflecting broader industry trends toward functional materials innovation. Continuous process optimization ensures reliable supply for research and industrial users worldwide.
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